molecular formula C21H23Cl2N3O4S B2858700 (4-Chloro-3-(morpholinosulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone CAS No. 877818-56-9

(4-Chloro-3-(morpholinosulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone

Cat. No.: B2858700
CAS No.: 877818-56-9
M. Wt: 484.39
InChI Key: WALPBLYWTUDFQK-UHFFFAOYSA-N
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Description

This compound is a methanone derivative featuring a piperazine core substituted with a 3-chlorophenyl group and a 4-chloro-3-(morpholinosulfonyl)phenyl moiety. Such structural attributes are common in central nervous system (CNS)-targeting agents, where piperazine derivatives often modulate neurotransmitter receptors (e.g., serotonin or dopamine receptors) . The 3-chlorophenyl group may contribute to lipophilicity, influencing blood-brain barrier permeability.

Properties

IUPAC Name

(4-chloro-3-morpholin-4-ylsulfonylphenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O4S/c22-17-2-1-3-18(15-17)24-6-8-25(9-7-24)21(27)16-4-5-19(23)20(14-16)31(28,29)26-10-12-30-13-11-26/h1-5,14-15H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALPBLYWTUDFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-(morpholinosulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone involves multiple steps, starting from the preparation of intermediate compounds. The typical synthetic route includes:

  • Formation of Intermediate Compounds: : The initial steps involve the synthesis of (4-Chloro-3-(morpholinosulfonyl)phenyl)amine and (4-(3-chlorophenyl)piperazin-1-yl)amine.

  • Coupling Reactions: : These intermediates undergo coupling reactions in the presence of suitable coupling reagents like EDCI or DCC, under controlled temperature and pH conditions.

  • Purification: : The resultant product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the synthesis is often scaled up using flow chemistry techniques, which offer advantages like better control over reaction conditions, higher yields, and enhanced safety profiles.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-(morpholinosulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone undergoes several types of reactions:

  • Substitution Reactions: : Both aromatic rings can participate in nucleophilic substitution reactions.

  • Reductions and Oxidations: : The sulfonyl group can be reduced to sulfides under strong reducing conditions. Conversely, oxidation can convert the compound into sulfoxides or sulfones.

  • Hydrolysis: : Under acidic or basic conditions, it can undergo hydrolysis, breaking down into its constituent amines.

Common Reagents and Conditions

  • Reducing Agents: : LiAlH4, NaBH4

  • Oxidizing Agents: : KMnO4, H2O2

  • Hydrolysis Conditions: : Strong acids like HCl, strong bases like NaOH

Major Products Formed

The major products depend on the specific reaction conditions but often include simpler aromatic amines, sulfoxides, or sulfones.

Scientific Research Applications

Chemistry

In chemistry, it serves as a versatile intermediate for synthesizing more complex molecules, especially in the development of new pharmaceuticals.

Biology

It is used in biological studies to explore enzyme-inhibitor interactions, often acting as a potent inhibitor of specific enzymes.

Medicine

Medicinally, it is researched for its potential to modulate receptors involved in various disease states, including neurological disorders and inflammatory diseases.

Industry

In industrial settings, it can be used to manufacture materials with specialized properties, such as certain polymers or advanced composites.

Mechanism of Action

(4-Chloro-3-(morpholinosulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone exerts its effects primarily through interaction with specific molecular targets, including:

  • Enzyme Inhibition: : It binds to the active site of enzymes, preventing substrate interaction.

  • Receptor Modulation: : By binding to receptor sites, it can either activate or inhibit receptor functions, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of (aryl)(piperazinyl)methanones. Key structural analogs include:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties
(3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone 3-Chloro-4-methylphenyl; 4-nitrophenyl 367.81 98% purity; nitro group may enhance electron-withdrawing effects, altering receptor affinity.
(3-Chlorophenyl)[4-(naphthalene-2-sulfonyl)piperazin-1-yl]methanone 3-Chlorophenyl; naphthalene-2-sulfonyl 439.93 Bulky naphthalene sulfonyl group likely increases steric hindrance and hydrophobicity.
(4-Methylpiperazin-1-yl)(3-chloro-2-fluorophenyl)methanone 3-Chloro-2-fluorophenyl; 4-methylpiperazine 282.75 Fluorine atom improves metabolic stability and bioavailability.
Target Compound 4-Chloro-3-(morpholinosulfonyl)phenyl; 4-(3-chlorophenyl)piperazine 465.34 Morpholinosulfonyl group balances hydrophilicity and CNS penetration potential.

Structural Insights :

  • In contrast, the morpholinosulfonyl group in the target compound offers moderate electron withdrawal with improved solubility due to the morpholine oxygen .
  • Steric Effects: The naphthalene sulfonyl group in introduces significant steric bulk, which may limit binding to compact receptor pockets compared to the smaller morpholinosulfonyl group in the target compound.
  • Halogen Effects : The 3-chlorophenyl group in the target compound and analogs (e.g., ) increases lipophilicity, favoring membrane permeability. Fluorine in further enhances metabolic stability by resisting oxidative degradation.
Pharmacological and Physicochemical Comparisons
  • Receptor Affinity: Piperazine-containing methanones often target dopamine D2/D3 or serotonin 5-HT1A/2A receptors. For example, (4-nitrophenyl)piperazine derivatives (e.g., ) exhibit moderate binding to 5-HT2A receptors (EC50 ~100 nM in preliminary assays), while fluorinated analogs (e.g., ) show enhanced selectivity for D3 receptors due to fluorine’s electronegativity . The target compound’s morpholinosulfonyl group may favor 5-HT receptor interactions, as sulfonamides are common in 5-HT6 ligands .
  • Solubility and Bioavailability: The morpholinosulfonyl group in the target compound likely improves aqueous solubility compared to nitro- or naphthalene-substituted analogs.
  • Synthetic Accessibility : The target compound’s synthesis involves sulfonylation of a chlorophenyl intermediate with morpholine, a well-established reaction (yield ~60–70% based on similar protocols ). In contrast, naphthalene sulfonyl derivatives (e.g., ) require harsh sulfonation conditions, reducing yields to ~40% .
Key Research Findings
  • Potency: Nitrophenyl-substituted analogs (e.g., ) demonstrate higher in vitro potency (EC50 = 80 nM for 5-HT2A) but poor in vivo efficacy due to rapid metabolism. The target compound’s morpholinosulfonyl group may mitigate this via slower hepatic clearance .
  • Selectivity : Fluorinated derivatives (e.g., ) show >50-fold selectivity for D3 over D2 receptors, whereas the target compound’s selectivity profile remains uncharacterized but is hypothesized to favor 5-HT receptors .

Biological Activity

(4-Chloro-3-(morpholinosulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone, often referred to as a piperazine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

The molecular structure of the compound can be analyzed through its components:

  • Morpholinosulfonyl group : Known for enhancing solubility and bioavailability.
  • Piperazine moiety : Associated with various biological activities including antipsychotic and antidepressant effects.

Molecular Formula

C18H20ClN3O3SC_{18}H_{20}ClN_{3}O_{3}S

This formula indicates the presence of chlorine, nitrogen, oxygen, and sulfur, which contribute to the compound's biological interactions.

The compound's mechanism primarily involves interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. Piperazine derivatives are known to modulate these pathways, which may explain their efficacy in treating psychiatric disorders.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that related piperazine derivatives showed moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .

Study 1: Antimicrobial Efficacy

A series of synthesized piperazine derivatives were evaluated for their antibacterial activity. The results indicated that compounds with similar structures to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess the antibacterial effects .

CompoundBacterial StrainInhibition Zone (mm)
ASalmonella typhi15
BBacillus subtilis18
CEscherichia coli10

Study 2: Enzyme Inhibition

The compound was also tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Results showed a significant inhibitory effect, suggesting potential for cognitive enhancement or treatment of conditions like Alzheimer's disease .

Antidepressant Activity

Piperazine derivatives have been documented for their antidepressant properties. The compound's ability to interact with serotonin receptors may contribute to mood stabilization effects observed in preclinical models .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially beneficial in treating conditions characterized by chronic inflammation .

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